BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of 2-(4-
Hydroxycyclohexyl)acetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-(4-Hydroxycyclohexyl)acetic
Compound Name: o
aci

cat. No.: B3021995

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-
Hydroxycyclohexyl)acetic acid

Introduction

2-(4-Hydroxycyclohexyl)acetic acid is a bifunctional organic compound featuring a
cyclohexane core substituted with a hydroxyl group and an acetic acid moiety.[1] This unique
structure, possessing both a hydrogen bond donor/acceptor (hydroxyl) and an acidic group
(carboxylic acid), makes it a valuable building block in medicinal chemistry and materials
science. Its presence in the Human Metabolome Database suggests its relevance in biological
systems. This guide provides a comprehensive overview of its core physical and chemical
properties, spectroscopic signatures, and standardized protocols for its characterization,
designed to equip researchers with the foundational knowledge required for its effective
application.

Chemical Identity and Structure

Accurate identification is paramount in scientific research. 2-(4-Hydroxycyclohexyl)acetic
acid is cataloged across multiple chemical databases, ensuring its unambiguous identification.

Chemical Identifiers
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The compound is identified by several standard numbering systems, with different CAS
Numbers often assigned to the mixture of isomers versus specific stereoisomers.

Identifier Value Source(s)

2-(4-hydroxycyclohexyl)acetic

IUPAC Name _ [1][2]
acid

Molecular Formula CsH1403 [11[2][3]

Molecular Weight 158.20 g/mol [1112]14]

CAS Number (cis/trans

_ 99799-09-4 [11[2][3]

mixture)

CAS Number (cis-isomer) 68592-22-3 [1]

CAS Number (trans-isomer) 68592-23-4

PubChem CID 12702257 [1][3]
ALTAAUINHYWOGS-

InChl Key [11[3]

UHFFFAOYSA-N

Molecular Structure

The molecule's functionality is dictated by its three primary components: a cyclohexane ring, a
hydroxyl group, and a carboxylic acid group.[1] This structure imparts both hydrophilic and
hydrophobic characteristics.

Caption: Core structure of 2-(4-Hydroxycyclohexyl)acetic acid.

Stereoisomerism

The substitution pattern on the cyclohexane ring gives rise to cis and trans stereoisomers. In
the cis isomer, the acetic acid and hydroxyl groups are on the same face of the ring, while in
the trans isomer, they are on opposite faces. This stereochemical difference can significantly
influence physical properties and biological activity, as the spatial arrangement affects how the
molecule interacts with other molecules or biological targets.[1]

Caption: Stereoisomers of 2-(4-Hydroxycyclohexyl)acetic acid.
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Physicochemical Properties

The interplay of the functional groups defines the compound's behavior in various chemical
environments. The properties listed below are a combination of experimental and predicted
values found in chemical databases.

Property Value Source(s)
Physical Form Solid

Boiling Point 326.4 °C at 760 mmHg [3]

Density 1.166 g/cm3 [3]

Water Solubility Predicted: 27.1 g/L

pKa (Strongest Acidic) Predicted: 4.65

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count

LogP (Octanol-Water Partition )
- Predicted: 0.69 - 0.93
Coefficient)

Discussion of Properties:

o Acidity (pKa): The predicted pKa of 4.65 is characteristic of a simple carboxylic acid. This
indicates it is a weak acid that will be predominantly in its deprotonated (carboxylate) form at
physiological pH (~7.4).

» Solubility: The molecule is predicted to be soluble in water. This is a direct consequence of
the polar hydroxyl and carboxylic acid groups, which can engage in hydrogen bonding with
water molecules. Its solubility is expected to be pH-dependent, increasing significantly in
basic solutions due to the formation of the more polar carboxylate salt.

 Lipophilicity (LogP): The predicted LogP values are relatively low, suggesting a preference
for hydrophilic environments over lipophilic ones. This is consistent with the presence of two
highly polar functional groups.
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Chemical Reactivity and Stability

The reactivity is dominated by its two functional groups.

o Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as:
o Acid-Base Reactions: Forms salts with bases.[1]
o Esterification: Reacts with alcohols under acidic conditions to form esters.

o Amide Formation: Can be converted to an acid chloride or activated with coupling
reagents to react with amines, forming amides.

¢ Hydroxyl Group: The secondary alcohol can participate in:
o Esterification: Reacts with carboxylic acids or acid chlorides to form esters.[1]
o Oxidation: Can be oxidized to a ketone.[1]
o Etherification: Can be converted into an ether under appropriate conditions.

Stability and Storage: The compound should be stored in a dry, sealed container at room
temperature.[4] It is a stable molecule but should be kept away from strong oxidizing agents
and strong bases.

Spectroscopic Characterization

While specific spectra for this exact compound are not readily available in public databases, its
spectroscopic features can be reliably predicted based on well-established principles for its
constituent functional groups.[5][6][7][8]

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show two highly characteristic
absorptions:

e O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to
3300 cm~1.[5] This broadness is due to strong hydrogen bonding between molecules in a
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dimeric form.

e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm~1.[5]
Dimeric, hydrogen-bonded acids typically absorb around 1710 cm~1.[5]

e O-H Stretch (Alcohol): A broad absorption around 3200-3600 cm~1, which may be partially
obscured by the much broader carboxylic acid O-H band.

e C-H Stretch (Aliphatic): Absorptions just below 3000 cm™1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR:

o -COOH Proton: A highly deshielded, broad singlet appearing far downfield, typically
between 10-13 ppm.[6][8] Its chemical shift is concentration-dependent.[5]

o -CHz2- (alpha to COOH): A doublet or multiplet around 2.2-2.5 ppm.

o Cyclohexane Protons (-CH- and -CH2-): A complex series of multiplets in the aliphatic
region, approximately 1.0-2.0 ppm.

o -CH-OH Proton: A multiplet whose chemical shift would depend on the solvent and
concentration, typically 3.5-4.5 ppm.

e 13C NMR:
o -COOH Carbon: A signal in the downfield region, typically between 170-185 ppm.[6][8]
o -CH-OH Carbon: A signal in the range of 60-75 ppm.

o Aliphatic Carbons: Signals for the -CHz- (alpha to COOH) and the cyclohexane carbons
would appear in the upfield region, from approximately 20-45 ppm.

Mass Spectrometry

In mass spectrometry, carboxylic acids often exhibit characteristic fragmentation patterns,
including the sequential loss of the hydroxyl group (17 amu) and then the carbonyl group (28
amu).[8] The molecular ion peak (M*) would be expected at m/z = 158.
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Experimental Protocols for Property Determination

The following sections describe standardized, reliable methods for determining key

physicochemical properties.

Protocol: Determination of Aqueous Solubility

This protocol outlines a common method for determining the solubility of an organic acid. The
principle relies on creating a saturated solution and quantifying the dissolved compound.
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(Start: Weigh Compound)

;

@dd 0.75 mL water to ~25 mg of compound in portions)

l

E/igorously shake/vortex for 60 seconds after each additiorD

l

(Observe for complete dissolution)

Is the compound fully dissolved?

Result: Soluble Result: Insoluble/Partially Soluble
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Grepare ~1 mM solution of the compound in Water)

:

G\cidify solution to pH ~2 with 0.1 M HCD

:

Gitrate with standardized 0.1 M NaOH, recording pH after each additiorg

G’Iot pH (y-axis) vs. Volume of NaOH (x-axis))

@etermine the equivalence point (inflection point of the curvea

The pH at exactly half the equivalence volume is the pKa.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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